REACTION_CXSMILES
|
[CH3:1][O-].[Na+].CS([O:8][CH2:9][CH2:10][CH:11]1[CH2:16][N:15]([C:17]2[CH:22]=[CH:21][C:20]([N+:23]([O-:25])=[O:24])=[C:19]([O:26][CH:27]([CH3:29])[CH3:28])[CH:18]=2)[CH2:14][CH2:13][N:12]1[CH3:30])(=O)=O>CO>[CH3:1][O:8][CH2:9][CH2:10][CH:11]1[CH2:16][N:15]([C:17]2[CH:22]=[CH:21][C:20]([N+:23]([O-:25])=[O:24])=[C:19]([O:26][CH:27]([CH3:29])[CH3:28])[CH:18]=2)[CH2:14][CH2:13][N:12]1[CH3:30] |f:0.1|
|
Name
|
sodium methoxide
|
Quantity
|
51.1 mg
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)OCCC1N(CCN(C1)C1=CC(=C(C=C1)[N+](=O)[O-])OC(C)C)C
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction medium is stirred for 10 minutes at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
at 90° C.
|
Type
|
CONCENTRATION
|
Details
|
The reaction medium is concentrated to dryness under reduced pressure
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases are dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
Purification
|
Type
|
WASH
|
Details
|
is carried out by flash chromatography on silica gel (40-63 microns), elution
|
Type
|
ADDITION
|
Details
|
being carried out with a mixture of dichloromethane and methanol (100/0) to (80/20)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
COCCC1N(CCN(C1)C1=CC(=C(C=C1)[N+](=O)[O-])OC(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 100 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |